

Fundamental Reactivity of Triisopropyl Orthoformate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triisopropyl orthoformate*

Cat. No.: *B1346703*

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Introduction

Triisopropyl orthoformate, also known as triisopropoxymethane, is an organic compound classified as an orthoester.^[1] With the chemical formula $\text{CH}[\text{OCH}(\text{CH}_3)_2]_3$, it is the triisopropyl ester of the hypothetical orthoformic acid.^{[1][2]} This colorless liquid serves as a versatile and valuable reagent in modern organic synthesis.^[1] Its unique structure, characterized by a central carbon atom bonded to three isopropoxy groups, dictates its reactivity, making it particularly useful as a protecting group, a dehydrating agent, and a precursor in the formation of various functional groups.^{[1][3]} Researchers in pharmaceutical development, fine chemicals, and polymer chemistry appreciate its stability, ease of handling, and its ability to function under mild reaction conditions.^[1]

This technical guide provides an in-depth examination of the core reactivity of **triisopropyl orthoformate**, focusing on its fundamental chemical transformations. It includes summaries of its physical and chemical properties, detailed mechanistic pathways, and representative experimental protocols relevant to drug development professionals and research scientists.

Physicochemical and Spectroscopic Properties

A summary of the key physical and chemical properties of **triisopropyl orthoformate** is presented below. This data is essential for its proper handling, storage, and application in experimental setups.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₂₂ O ₃	[1][4]
Molecular Weight	190.28 g/mol	[1][2][4]
CAS Number	4447-60-3	[1][4][5]
Appearance	Clear, colorless liquid	[1]
Density	0.854 g/mL at 25 °C	[1][2][6]
Boiling Point	65 - 66 °C at 18 mmHg	[1][2][5]
Refractive Index (n _{20/D})	1.397	[1][2][5]
Flash Point	42 °C (107.6 °F) - closed cup	[2][4][6]
Purity	≥ 97% (GC)	[1]
Synonyms	Orthoformic acid triisopropyl ester, Triisopropoxymethane	[1][7]
Storage Conditions	Store at room temperature, keep dry, under inert gas	[1][4]

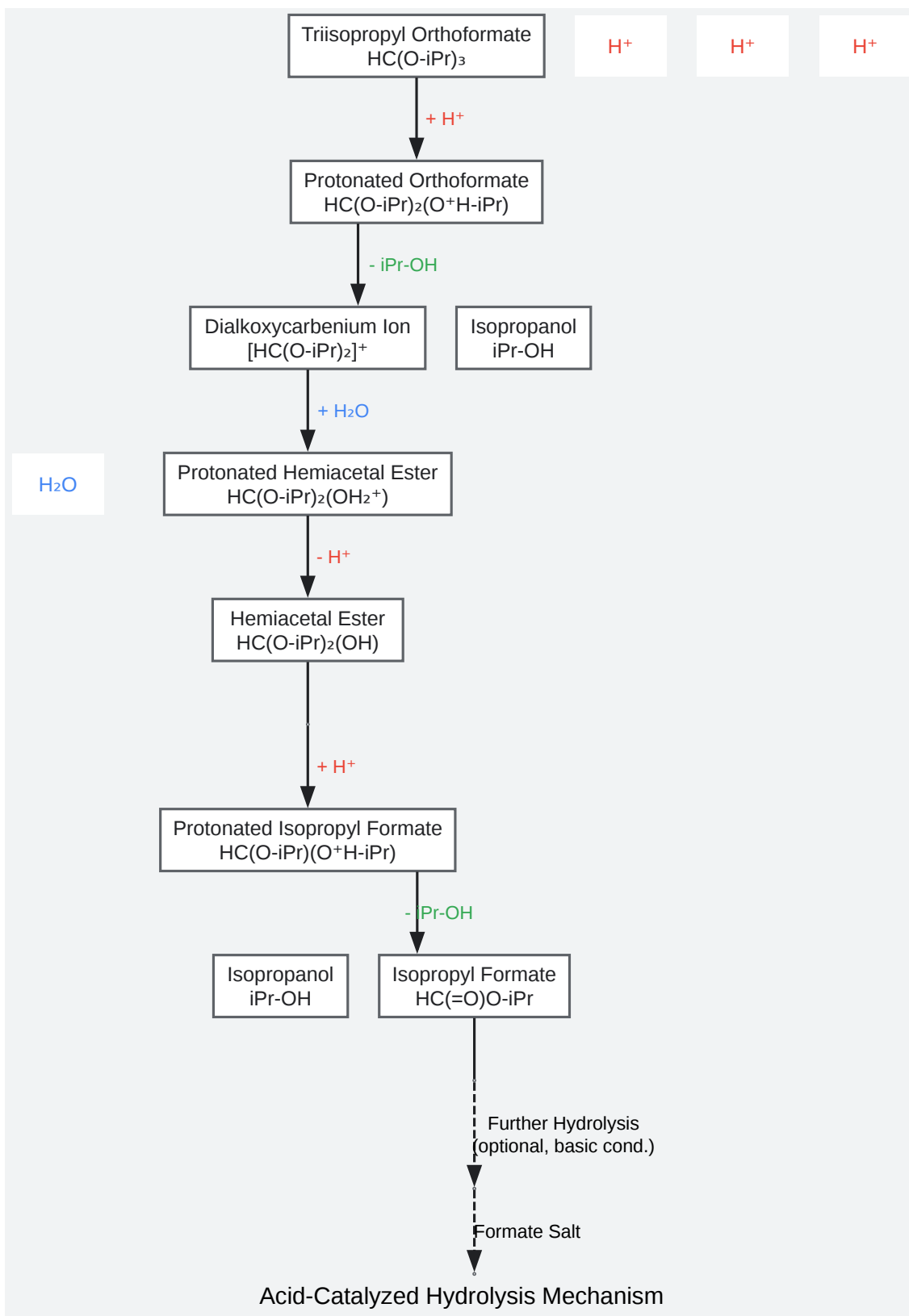
Core Reactivity and Mechanisms

The reactivity of **triisopropyl orthoformate** is dominated by the electrophilic nature of its central carbon atom, which is susceptible to nucleophilic attack, particularly under acidic conditions. The bulky isopropoxy groups also play a significant role, influencing reaction rates and steric accessibility compared to less hindered analogues like trimethyl or triethyl orthoformate.[8]

Hydrolysis

Orthoesters are readily hydrolyzed in the presence of mild aqueous acid to yield an ester and two equivalents of alcohol.[9] The reaction proceeds via protonation of an oxygen atom, followed by the elimination of an alcohol molecule to form a resonance-stabilized dialkoxycarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation and elimination steps lead to the final products.

The uncatalyzed hydrolysis of orthoformates in bulk solution typically follows an A-1 mechanism, where the rate-limiting step is the unimolecular decomposition of the protonated substrate.^[10] However, under specific catalytic conditions, such as within a supramolecular host, the mechanism can shift to an A-SE2 pathway, where the proton transfer itself becomes the rate-limiting step.^[10]

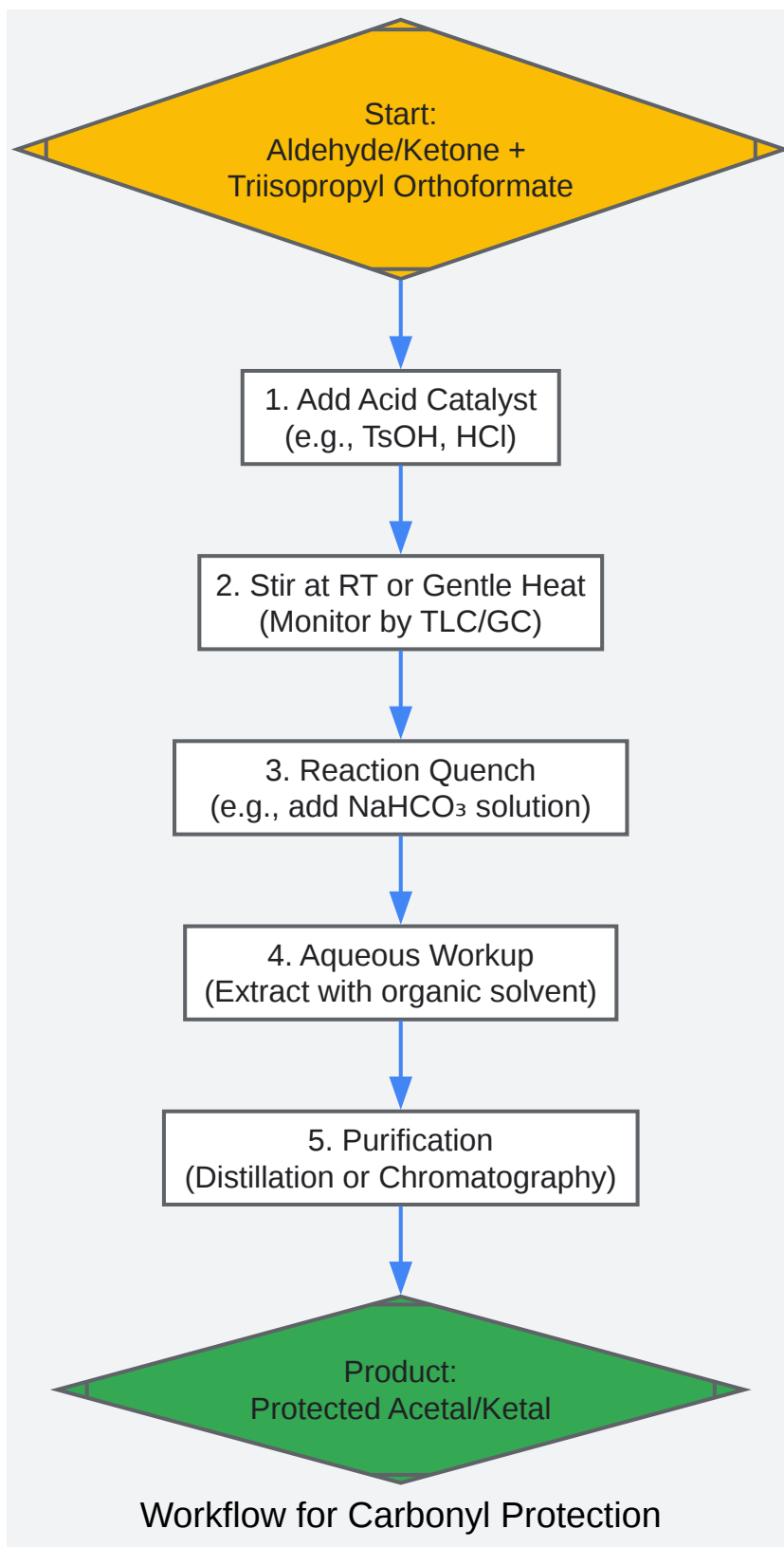


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Caption: Acid-catalyzed hydrolysis of **triisopropyl orthoformate**.

Acetal and Ketal Formation (Carbonyl Protection)

Triisopropyl orthoformate is an effective reagent for the protection of aldehydes and ketones as their corresponding acetals and ketals. In these reactions, it serves a dual purpose: it acts as a source of the alkoxy group and as a dehydrating agent.^[11] The reaction is typically catalyzed by an acid. The orthoformate reacts with the water generated during the acetalization equilibrium, forming an ester (isopropyl formate) and alcohol (isopropanol), thereby driving the reaction to completion.^[11] This method is highly valued in multi-step syntheses where a carbonyl group must be masked to prevent it from reacting with nucleophiles or under reducing conditions.^[3]



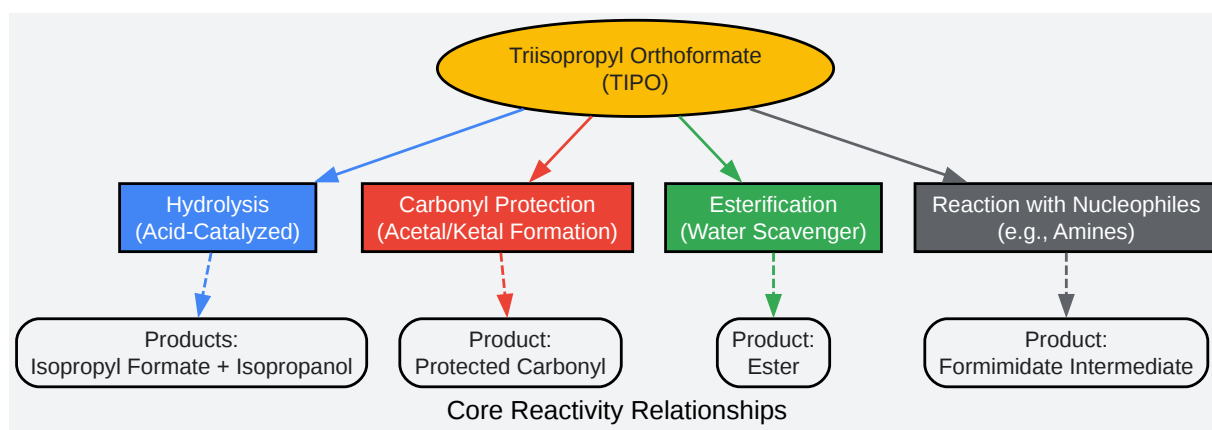
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Caption: Experimental workflow for aldehyde/ketone protection.

Role in Esterification and Other Transformations

Triisopropyl orthoformate can facilitate the esterification of carboxylic acids. Similar to its role in acetal formation, it acts as a water scavenger, driving the equilibrium of acid-catalyzed esterification towards the product.^[12]

While less reactive than trimethyl or triethyl orthoformate due to steric hindrance, **triisopropyl orthoformate** can participate in reactions with other nucleophiles.^[8] For example, the reaction of orthoformates with primary amines can lead to the formation of formimidates, which are valuable synthetic intermediates.^[13] However, its bulky nature can be a limitation; in certain rearrangement reactions, the high steric bulk of **triisopropyl orthoformate** was found to prevent product formation altogether.^[8]



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Caption: Logical relationships of TIPO's core reactivity.

Quantitative Reactivity Data

Kinetic studies provide valuable insight into the reactivity of orthoformates. The rate of hydrolysis can be significantly accelerated by catalysts, such as supramolecular hosts, which can encapsulate the substrate and alter the reaction mechanism.

Reaction	Substrate	Catalyst	Rate Constant (k _{uncat}) s ⁻¹	Rate Constant (k _{cat}) s ⁻¹	Rate Acceleration (k _{cat} /k _{uncat})	Reference(s)
Hydrolysis	Triethyl Orthoformate	Supramolecular Host	1.44 x 10 ⁻⁵	-	560	[14]
Hydrolysis	Triisopropyl Orthoformate	Supramolecular Host	4.34 x 10 ⁻⁶	-	890	[14]

Note: Specific k_{cat} values were not provided in the source, but the overall rate acceleration was reported. The data shows that while **triisopropyl orthoformate** hydrolyzes more slowly without a catalyst, its reaction is accelerated more significantly by the catalytic host compared to its triethyl analogue.[14]

Experimental Protocols

The following section provides a representative experimental protocol for a common application of **triisopropyl orthoformate**: the protection of an aldehyde.

Protocol: Diisopropoxyacetal Formation from Benzaldehyde

Objective: To protect the carbonyl group of benzaldehyde as its diisopropyl acetal using **triisopropyl orthoformate**.

Materials:

- Benzaldehyde (1.0 eq)
- **Triisopropyl orthoformate** (1.5 eq)
- p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.02 eq, catalyst)

- Anhydrous Dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Apparatus:

- Round-bottom flask with a magnetic stir bar
- Reflux condenser (if heating is required)
- Nitrogen or argon inlet
- Separatory funnel
- Rotary evaporator
- Apparatus for column chromatography or distillation

Procedure:

- Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add benzaldehyde followed by anhydrous dichloromethane. Stir the solution until homogeneous.
- Addition of Reagents: Add **triisopropyl orthoformate** to the solution, followed by the catalytic amount of p-toluenesulfonic acid monohydrate.
- Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (benzaldehyde) is consumed. The reaction is typically complete within 2-4 hours.
- Workup: Once the reaction is complete, quench the catalyst by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

- **Extraction:** Separate the organic layer. Wash the organic layer sequentially with water and then brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.
- **Purification:** The crude product can be purified by vacuum distillation or silica gel column chromatography to yield the pure benzaldehyde diisopropyl acetal.

Characterization: The final product should be characterized by ^1H NMR, ^{13}C NMR, and IR spectroscopy to confirm its structure and purity.

Safety and Handling

Triisopropyl orthoformate is a flammable liquid and vapor.^{[6][15]} It causes skin and serious eye irritation and may cause respiratory irritation.^{[2][15][16]}

- **Handling:** Use in a well-ventilated area, preferably in a fume hood.^{[15][16]} Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.^{[2][17]} Keep away from heat, sparks, open flames, and other ignition sources.^[15] Use non-sparking tools and take precautionary measures against static discharge.^{[15][17]}
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place.^{[15][16]} It is moisture-sensitive and should be stored under an inert gas like nitrogen or argon.^{[4][7]}
- **First Aid:** In case of skin contact, wash with plenty of soap and water.^[17] If in eyes, rinse cautiously with water for several minutes.^[17] If inhaled, move the victim to fresh air.^[17] Seek medical attention if irritation persists or if you feel unwell.^[17]

Conclusion

Triisopropyl orthoformate is a reagent of significant utility in organic synthesis. Its fundamental reactivity, centered on the electrophilicity of the central carbon, enables its use in crucial transformations such as hydrolysis, acetal formation for carbonyl protection, and as a dehydrating agent in esterifications.^[1] While its sterically bulky isopropyl groups can modulate its reactivity compared to smaller orthoesters, this feature can also be exploited for selectivity.

[8] A thorough understanding of its properties, reaction mechanisms, and handling requirements, as detailed in this guide, is essential for its safe and effective application in research and development settings.

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- To cite this document: BenchChem. [Fundamental Reactivity of Triisopropyl Orthoformate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346703#fundamental-reactivity-of-triisopropyl-orthoformate]

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